3-Ethyl-pyrrolo[2,3-c]pyridin-1-ylamine
Description
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-ethylpyrrolo[2,3-c]pyridin-1-amine |
InChI |
InChI=1S/C9H11N3/c1-2-7-6-12(10)9-5-11-4-3-8(7)9/h3-6H,2,10H2,1H3 |
InChI Key |
RONFIZWVRRIEAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(C2=C1C=CN=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) Methyl-Substituted Pyrrolo[2,3-c]quinolines ()
The synthesis of 5-methyl-5H-pyrrolo[2,3-c]quinoline and 4-methyl-4H-pyrrolo[2,3-c]isoquinoline via domino condensation-Heck cyclisation highlights the role of substituent positioning. Methyl groups at positions 4 or 5 influence ring planarity and electronic properties, which may reduce metabolic instability compared to ethyl-substituted analogs. However, the larger ethyl group in 3-Ethyl-pyrrolo[2,3-c]pyridin-1-ylamine could enhance hydrophobic interactions in protein binding pockets .
(b) Chloro-Phenylamino Derivatives ()
Compound 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone demonstrates that halogen and aryl-amino substituents at position 7 improve kinase inhibition. In contrast, the ethyl and amine groups in this compound may favor interactions with distinct targets, such as L-type calcium channels or DYRK1A kinase, as seen in ambocarb derivatives .
Core Structure Variations and Target Selectivity
(a) Tetrahydroindolo[2,3-c]quinolinones ()
These compounds exhibit multitarget activity, including inhibition of DYRK1A kinase and modulation of L-type calcium channels. Substituents at positions 9–11 significantly enhance binding affinity, suggesting that the ethyl group in pyrrolo[2,3-c]pyridin-1-ylamine could similarly fine-tune selectivity for neuronal targets .
(b) Pyrido[2,3-c]pyridazines ()
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine derivatives act as Bcl-xL inhibitors, promoting apoptosis in cancer cells. The pyrrolo[2,3-c]pyridine core in this compound may offer a conformational advantage over pyridazine-based structures for engaging anti-apoptotic proteins .
Data Table: Key Analogous Compounds and Properties
Key Findings and Implications
- Substituent Position and Size : Ethyl at position 3 in pyrrolo[2,3-c]pyridin-1-ylamine may enhance lipophilicity and target engagement compared to methyl analogs, though at the cost of synthetic complexity .
- Multitarget Potential: Structural parallels with tetrahydroindoloquinolinones suggest this compound could modulate kinases and ion channels simultaneously .
- Therapeutic Applications : Similar to pyrido[2,3-c]pyridazines, this compound might be optimized for cancer therapy via apoptosis induction, contingent on substituent-driven SAR studies .
Q & A
Basic Research Questions
Q. What are common synthetic routes for 3-Ethyl-pyrrolo[2,3-c]pyridin-1-ylamine?
- Methodology : Synthesis typically involves multi-step pathways. For example, ethyl-substituted pyrrolopyridines are synthesized via:
- Cyclization reactions using reagents like ethyl-2-cyanoacetate under reflux conditions (78–80°C, ethanol) .
- Cross-coupling reactions (e.g., Suzuki-Miyaura) with palladium catalysts (Pd(PPh₃)₄) and boronic acids .
- Purification via column chromatography and monitoring by TLC/NMR .
Q. How is the molecular structure of this compound characterized?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ethyl group integration .
- X-ray Crystallography : Resolves bond angles and spatial arrangement (e.g., InChI key validation from PubChem) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., 147.18 g/mol for analogous compounds) .
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
- Avoid inhalation/ingestion; use PPE (gloves, lab coats) .
- Work in fume hoods due to uninvestigated toxicological properties .
- Store in sealed containers under inert conditions to prevent degradation .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Methodology :
- Catalytic Systems : Fe₂O₃@SiO₂/In₂O₃ enhances reaction efficiency in heterocyclic syntheses .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., dioxane) improve cross-coupling yields .
Q. How to resolve contradictions in spectral data interpretation?
- Methodology :
- Multi-Technique Validation : Combine NMR, IR, and high-resolution MS to distinguish structural isomers .
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts, aiding spectral assignment .
- X-ray Analysis : Definitive resolution of ambiguous NOE (Nuclear Overhauser Effect) signals .
Q. What computational tools predict the reactivity of this compound derivatives?
- Methodology :
- PubChem Data : Use InChI descriptors (e.g., InChI=1S/C8H6F3N3...) to model electronic properties .
- Molecular Docking : Predicts binding affinities for biological targets (e.g., kinase inhibitors) .
- QSAR Models : Correlate substituent effects (e.g., ethyl vs. trifluoromethyl) with activity .
Q. How do structural modifications influence bioactivity in pyrrolopyridine derivatives?
- Case Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
